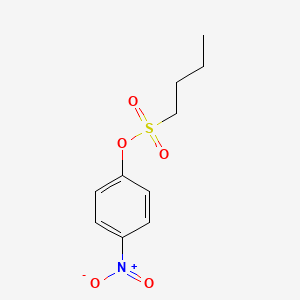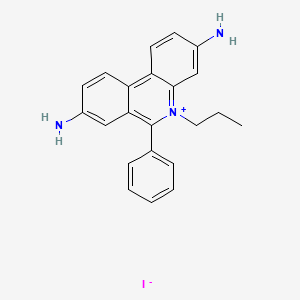
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of amino groups at positions 3 and 8, a phenyl group at position 6, and a propyl group at position 5 of the phenanthridin-5-ium core. The iodide ion serves as the counterion, balancing the charge of the cationic phenanthridin-5-ium moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide typically involves multi-step organic reactions. The initial step often includes the formation of the phenanthridine core, followed by the introduction of amino, phenyl, and propyl groups through various substitution reactions. The final step involves the quaternization of the nitrogen atom at position 5 to form the phenanthridin-5-ium cation, which is then paired with an iodide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Formation of the phenanthridine core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution reactions: Introduction of amino, phenyl, and propyl groups using appropriate reagents and catalysts.
Quaternization: Conversion of the nitrogen atom to a quaternary ammonium ion, followed by the addition of iodide to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The phenanthridin-5-ium cation can be reduced to form the corresponding phenanthridine.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenanthridine derivatives.
Substitution: Various substituted phenanthridin-5-ium iodides.
Applications De Recherche Scientifique
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of rigid polyamides and other complex organic molecules.
Biology: Investigated for its ability to bind to DNA and its potential as a DNA intercalator.
Medicine: Explored for its anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential anti-tumor and anti-viral effects. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3,8-Diamino-6-phenylphenanthridine
Propriétés
Numéro CAS |
58114-40-2 |
|---|---|
Formule moléculaire |
C22H22IN3 |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
6-phenyl-5-propylphenanthridin-5-ium-3,8-diamine;iodide |
InChI |
InChI=1S/C22H21N3.HI/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15;/h3-11,13-14,24H,2,12,23H2,1H3;1H |
Clé InChI |
MKWMPANGKUZLHU-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
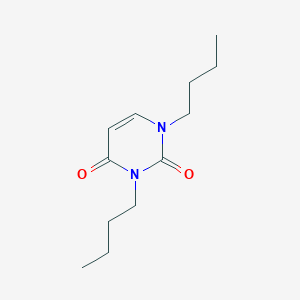
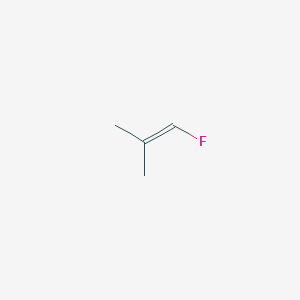
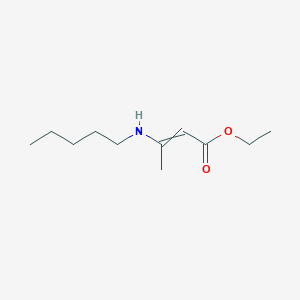

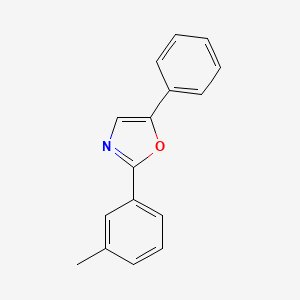
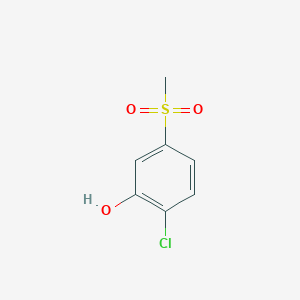
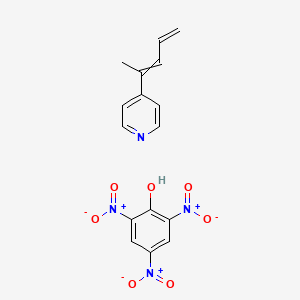
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
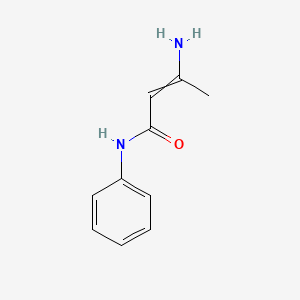
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
